molecular formula C6H11ClFN B8125457 1-Fluoro-3-azabicyclo[3.2.0]heptane hydrochloride

1-Fluoro-3-azabicyclo[3.2.0]heptane hydrochloride

Cat. No.: B8125457
M. Wt: 151.61 g/mol
InChI Key: LLYUNLLAEBBHTJ-UHFFFAOYSA-N
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Description

1-Fluoro-3-azabicyclo[320]heptane hydrochloride is a chemical compound with the molecular formula C₆H₁₁ClFN It is a bicyclic compound containing a fluorine atom and a nitrogen atom within its structure

Preparation Methods

The synthesis of 1-Fluoro-3-azabicyclo[3.2.0]heptane hydrochloride involves several steps. One common synthetic route includes the reduction of spirocyclic oxetanyl nitriles. The reaction conditions typically involve the use of reducing agents and specific catalysts to facilitate the transformation. Industrial production methods may vary, but they generally follow similar principles, ensuring the compound is produced with high purity and yield .

Chemical Reactions Analysis

1-Fluoro-3-azabicyclo[3.2.0]heptane hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can be performed using common reducing agents.

    Substitution: The fluorine atom in the compound can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include CoCl2, LiBF4, ZnCl2, BF3·Et2O, In(OTf)3, NaCl, AlCl3, FeCl3, and Al2O3 . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-Fluoro-3-azabicyclo[3.2.0]heptane hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism by which 1-Fluoro-3-azabicyclo[3.2.0]heptane hydrochloride exerts its effects involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain receptors or enzymes, modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

1-Fluoro-3-azabicyclo[3.2.0]heptane hydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of a fluorine atom, which imparts distinct chemical properties and reactivity.

Properties

IUPAC Name

1-fluoro-3-azabicyclo[3.2.0]heptane;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10FN.ClH/c7-6-2-1-5(6)3-8-4-6;/h5,8H,1-4H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLYUNLLAEBBHTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1CNC2)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClFN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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